molecular formula C12H9N5O2 B1393537 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole CAS No. 1228552-57-5

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole

Cat. No. B1393537
CAS RN: 1228552-57-5
M. Wt: 255.23 g/mol
InChI Key: DDATYQDNDNZJLS-UHFFFAOYSA-N
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Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The structure of pyrazoles is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physicochemical properties of pyrazole compounds can vary widely depending on their specific structures. For example, 4-Nitro-2-(1H-pyrazol-3-yl)phenol has a molecular weight of 205.17 g/mol .

Scientific Research Applications

Antimicrobial Activity

Pyrazole compounds have been studied for their antimicrobial properties against a range of microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. The structure of “1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole” suggests potential utility in this field due to its similarity to other pyrazoles with proven antimicrobial efficacy .

Energetic Materials

Pyrazole derivatives have also been explored as heat-resistant energetic materials. Their thermal stability and energetic parameters make them candidates for applications requiring high heat resistance . The nitro groups present in the compound could contribute to such properties.

Antioxidant Properties

The antioxidant capacity of pyrazole compounds has been a subject of research, with studies focusing on various derivatives and their effectiveness in scavenging free radicals . The presence of a pyrazole core in the compound may indicate potential antioxidant activity.

Pharmacological Effects

Pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including antileishmanial and antimalarial activities. Synthesized pyrazoles have been evaluated for these properties, suggesting possible applications in the development of new therapeutic agents .

Safety and Hazards

The safety and hazards of pyrazole compounds can also vary widely depending on their specific structures and applications. For example, 4-Nitro-2-(1H-pyrazol-3-yl)phenol is a chemical compound with certain safety considerations .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be a focus of research due to their interesting pharmacological properties .

properties

IUPAC Name

1-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-17(19)12-8-9(10-4-6-13-15-10)2-3-11(12)16-7-1-5-14-16/h1-8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDATYQDNDNZJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC=NN3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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